Cas no 2229003-41-0 (N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide)
N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-(3-hydroxy-2,2-dimethylpropyl)phenyl]acetamide
- 2229003-41-0
- EN300-1740466
- N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide
-
- Inchi: 1S/C13H19NO2/c1-10(16)14-12-6-4-5-11(7-12)8-13(2,3)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16)
- InChI Key: IXPQPOPYCXTGAM-UHFFFAOYSA-N
- SMILES: OCC(C)(C)CC1C=CC=C(C=1)NC(C)=O
Computed Properties
- Exact Mass: 221.141578849g/mol
- Monoisotopic Mass: 221.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 49.3Ų
N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1740466-1g |
N-[3-(3-hydroxy-2,2-dimethylpropyl)phenyl]acetamide |
2229003-41-0 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1740466-5g |
N-[3-(3-hydroxy-2,2-dimethylpropyl)phenyl]acetamide |
2229003-41-0 | 5g |
$3313.0 | 2023-09-20 | ||
| Enamine | EN300-1740466-10g |
N-[3-(3-hydroxy-2,2-dimethylpropyl)phenyl]acetamide |
2229003-41-0 | 10g |
$4914.0 | 2023-09-20 | ||
| Enamine | EN300-1740466-0.05g |
N-[3-(3-hydroxy-2,2-dimethylpropyl)phenyl]acetamide |
2229003-41-0 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1740466-0.1g |
N-[3-(3-hydroxy-2,2-dimethylpropyl)phenyl]acetamide |
2229003-41-0 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1740466-0.25g |
N-[3-(3-hydroxy-2,2-dimethylpropyl)phenyl]acetamide |
2229003-41-0 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1740466-0.5g |
N-[3-(3-hydroxy-2,2-dimethylpropyl)phenyl]acetamide |
2229003-41-0 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1740466-1.0g |
N-[3-(3-hydroxy-2,2-dimethylpropyl)phenyl]acetamide |
2229003-41-0 | 1g |
$1142.0 | 2023-05-23 | ||
| Enamine | EN300-1740466-2.5g |
N-[3-(3-hydroxy-2,2-dimethylpropyl)phenyl]acetamide |
2229003-41-0 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1740466-5.0g |
N-[3-(3-hydroxy-2,2-dimethylpropyl)phenyl]acetamide |
2229003-41-0 | 5g |
$3313.0 | 2023-05-23 |
N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide
Introduction to N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide (CAS No. 2229003-41-0)
N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide, a compound with the chemical identifier CAS No. 2229003-41-0, represents a significant area of interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in drug discovery and therapeutic development. The molecular structure of this amide derivative incorporates a phenyl ring substituted with a 3-hydroxy-2,2-dimethylpropyl group, which contributes to its distinct chemical behavior and biological activity.
The pharmacological relevance of N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide stems from its ability to interact with various biological targets, making it a promising candidate for further investigation. Recent studies have highlighted the compound's role in modulating enzymatic pathways and cellular signaling cascades, which are critical in maintaining homeostasis and responding to pathological conditions. The presence of the hydroxyl group in its structure enhances its solubility and bioavailability, facilitating its absorption and distribution within biological systems.
In the realm of drug development, N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide has been explored for its potential therapeutic effects in several disease models. Research indicates that this compound may exhibit anti-inflammatory, analgesic, and antioxidant properties, which are particularly relevant in addressing chronic inflammatory disorders and oxidative stress-related conditions. The structural features of the molecule allow it to engage with specific receptors and enzymes, thereby influencing physiological processes at a molecular level.
One of the most compelling aspects of N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide is its synthetic versatility. Chemists have leveraged its framework to develop derivatives with enhanced pharmacological profiles. For instance, modifications to the phenyl ring or the side chain can alter its binding affinity and selectivity towards target proteins. This flexibility underscores the compound's utility as a scaffold for designing novel therapeutics.
The chemical synthesis of N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide involves multi-step reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been particularly effective in constructing the complex framework of this amide derivative.
From a computational chemistry perspective, molecular modeling studies have provided valuable insights into the interactions between N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide and biological targets. These simulations have helped predict binding affinities and identify key residues involved in receptor recognition. Such data is instrumental in guiding experimental efforts and refining lead compounds for clinical development.
The toxicological profile of N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide has been thoroughly evaluated through in vitro and in vivo studies. Preliminary findings suggest that the compound exhibits low toxicity at therapeutic doses, with minimal side effects observed in animal models. However, further research is needed to fully characterize its safety profile and long-term effects. These studies are essential for ensuring that the compound can be safely translated into clinical applications.
Future directions in the study of N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide include exploring its potential in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to enhance therapeutic efficacy while minimizing adverse effects. Additionally, investigating its role in preclinical models of human diseases will provide a clearer picture of its clinical relevance.
The integration of artificial intelligence (AI) and machine learning (ML) techniques has revolutionized drug discovery by enabling rapid screening of large chemical libraries. N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide serves as an excellent example of how computational tools can accelerate the identification of promising candidates for further development. These technologies have not only streamlined the process but also opened new avenues for exploring novel pharmacological targets.
In conclusion, N-3-(3-hydroxy-2,2-dimethylpropyl)phenylacetamide (CAS No. 2229003-41-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with promising biological activities, make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in addressing various health challenges.
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